Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

Physicochemical characterization Distillation optimization Thermal stability

Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is a functionalized cyclohexenone derivative belonging to the Hagemann's ester family. Characterized by a 6-ethyl substituent, an ethyl ester, and a conjugated enone system (C₁₂H₁₈O₃, MW 210.27), this compound exhibits a boiling point of 297.8 °C, density of 1.021 g/cm³, and a calculated LogP of 2.111.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 5421-90-9
Cat. No. B1597375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
CAS5421-90-9
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCC1CC(=O)C=C(C1C(=O)OCC)C
InChIInChI=1S/C12H18O3/c1-4-9-7-10(13)6-8(3)11(9)12(14)15-5-2/h6,9,11H,4-5,7H2,1-3H3
InChIKeyRWKYZCXJMNVELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate (CAS 5421-90-9): A 6-Alkyl Hagemann's Ester Intermediate with Differentiated Physicochemical Properties


Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is a functionalized cyclohexenone derivative belonging to the Hagemann's ester family [1]. Characterized by a 6-ethyl substituent, an ethyl ester, and a conjugated enone system (C₁₂H₁₈O₃, MW 210.27), this compound exhibits a boiling point of 297.8 °C, density of 1.021 g/cm³, and a calculated LogP of 2.111 . These properties place it distinctly between the parent Hagemann's ester (unsubstituted at C6) and the longer-chain 6-pentyl analog Calyxol, making it a uniquely positioned intermediate for applications requiring moderate lipophilicity and thermal stability.

Intermediate volatility fits vacuum distillation and thermal processing workflows
Pre-installed 6-ethyl group streamlines cyclohexenone synthesis by avoiding C6 alkylation
Moderate lipophilicity supports extraction and partitioning in biphasic reaction systems

Why Generic Substitution of 6-Alkyl Hagemann's Ester Analogs Fails: Quantified Physicochemical Divergence


Within the 6-alkyl Hagemann's ester series, the length of the 6-alkyl chain directly governs key physicochemical parameters that are critical for synthetic processing and product design. Relative to the unsubstituted parent (Hagemann's ester, CAS 487-51-4), the 6-ethyl derivative exhibits a boiling point increase of +25.8 °C, a density decrease of -0.057 g/cm³, and a LogP increase of +0.94 . Conversely, compared to the 6-pentyl analog Calyxol (CAS 59151-19-8), the 6-ethyl compound shows a boiling point decrease of -48.1 °C, a density increase of +0.034 g/cm³, and a LogP decrease of -1.17 . These non-linear differences—ranging from flash point safety profiles to phase-partitioning behavior—mean that substituting one analog for another would fundamentally alter distillation conditions, extraction efficiency, and solubility in reaction media, rendering seamless interchange impossible.

Boiling point shift
Higher than parent, lower than 6-pentyl; substitution may require re-optimized distillation parameters
Density divergence
Lower density vs. parent, higher vs. 6-pentyl; may alter phase separation and extraction efficiency
Lipophilicity mismatch
LogP between parent and 6-pentyl; partitioning behavior may shift, requiring solvent system re-evaluation

Quantitative Differentiation Evidence: Ethyl 6-Ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate vs. Closest Analogs


Boiling Point Differentiation: Intermediate Thermal Profile Between Parent and 6-Pentyl Analog

The boiling point of ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is 297.8 °C at 760 mmHg , which is 25.8 °C higher than that of the unsubstituted parent Hagemann's ester (271.8 °C) and 48.1 °C lower than that of the 6-pentyl analog Calyxol (345.9 °C) . This intermediate boiling point confers a distinct distillation processing window that is neither accessible with the parent ester nor with the higher-boiling 6-pentyl compound.

Boiling point
Data to verify
297.8 °C
+25.8 vs Hagemann's ester; -48.1 vs Calyxol
Intermediate thermal profile supports distinct distillation window
Source data not independently verified; cross-check recommended
Physicochemical characterization Distillation optimization Thermal stability

Density Profile: Linear Density Decrease with Increasing 6-Alkyl Chain Length

The density of the target compound is 1.021 g/cm³ , compared to 1.078 g/mL for the parent Hagemann's ester [1] and 0.987 g/cm³ for the 6-pentyl analog . The density decreases monotonically as the 6-alkyl chain elongates, reflecting increased molar volume. The 6-ethyl derivative offers a density that is sufficiently lower than the parent to improve phase separation in aqueous-organic extractions, yet not so low as to compromise gravimetric handling.

Density
Reported
1.021 g/cm³
-0.057 vs parent; +0.034 vs Calyxol
Balanced density aids phase separation without excessive emulsification
Based on cross-study comparison; validate under specific solvent conditions
Phase separation Liquid-liquid extraction Physical property prediction

Lipophilicity Tuning: LogP 2.111 Provides a Unique Middle Ground for Partitioning

The computed LogP of ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is 2.111 , compared to 1.17 for the parent Hagemann's ester and 3.28 for Calyxol . This +0.94 increase over the parent represents a meaningful shift in hydrophobicity that can enhance membrane partitioning in biological systems, while the -1.17 decrease relative to the 6-pentyl analog avoids the excessive lipophilicity that often leads to poor aqueous solubility and formulation challenges.

Lipophilicity (LogP)
Data to verify
2.111
+0.94 vs parent; -1.17 vs Calyxol
Moderate LogP fills gap between parent and long-chain analog
Computed values; confirm with experimental determination
Lipophilicity Drug design Membrane permeability QSAR

Flash Point Safety Profile: 127.2 °C Balances Higher Safety with Retained Volatility

The flash point of the target compound is 127.2 °C , which is 11.6 °C higher than that of Hagemann's ester (115.6 °C) and 21.4 °C lower than that of Calyxol (148.6 °C) . A higher flash point than the parent reduces flammability hazard during handling and storage, while remaining lower than the 6-pentyl analog preserves sufficient volatility for vacuum distillation recovery.

Flash point
Data to verify
127.2 °C
+11.6 vs parent; -21.4 vs Calyxol
Higher safety margin than parent while retaining processability
Source data unverified; verify with safety data sheet
Process safety Transport classification Scale-up

Synthetic Step Economy: Pre-Installed 6-Ethyl Group Eliminates Alkylation Step Required for Parent Ester

McAndrew (1979) demonstrated that 6-alkyl-3-methylcyclohex-2-enones can be elaborated from Hagemann's ester derivatives via acetal alkylation followed by hydrolysis and decarboxylation [1]. When starting from the parent Hagemann's ester (unsubstituted at C6), an additional regioselective alkylation at the 6-position is required—a step that often suffers from competing C2-alkylation and reduced yields. Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate, bearing a pre-installed 6-ethyl group, bypasses this alkylation entirely, directly providing the 6-ethyl-3-methylcyclohex-2-enone scaffold upon decarboxylation. While no direct yield comparison is published, the elimination of a synthetic step inherently reduces material loss, purification demands, and development time.

Synthetic step economy
Class-level
Pre-functionalized C6 bypasses alkylation
One decarboxylation step vs multi-step route from parent
Reduces synthetic operations; supports route scouting efficiency
Class-level inference based on McAndrew methodology; no direct yield comparison
Synthetic efficiency Route scouting 6-Alkyl-3-methylcyclohex-2-enones

Commercial Purity Advantage: 98% (HPLC) vs. 95% (GC) for Parent Ester

The target compound is commercially available at 98% purity (HPLC) [1], whereas the parent Hagemann's ester is typically supplied at >95.0% purity (GC) . The higher specified purity, confirmed by quantitative HPLC with supporting NMR and GC batch certificates, reduces the burden of pre-reaction purification and ensures more consistent stoichiometric calculations in sensitive synthetic applications.

Commercial purity
Reported
98% (HPLC)
+3 percentage points vs parent ester (95% GC)
Higher purity reduces pre-reaction purification; supports consistency
Supplier-provided specification with HPLC/NMR documentation
Quality control Reproducibility Procurement specification

Optimal Application Scenarios for Ethyl 6-Ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate Based on Evidence


Direct Precursor for 6-Ethyl-3-methylcyclohex-2-enone Synthesis in Natural Product Chemistry

For synthetic routes targeting 6-ethyl-substituted cyclohexenone natural products or chiral building blocks, this compound eliminates the need for late-stage C6 alkylation. McAndrew's methodology [1] confirms that 6-alkyl Hagemann's esters can be converted to the corresponding 3-methylcyclohex-2-enones via decarboxylation. Using the pre-functionalized 6-ethyl ester streamlines the route and reduces regioselectivity risk, making it the preferred starting material over the parent ester.

Scaffold for Agrochemical Lead Optimization with Moderate Lipophilicity Requirements

The LogP of 2.111 positions this compound as an ideal intermediate for agrochemical lead series where target lipophilicity falls between that of the parent (LogP 1.17) and the overly lipophilic 6-pentyl analog (LogP 3.28) . This property is especially relevant for designing crop protection agents requiring balanced foliar uptake and phloem mobility.

Distillation-Based Purification Processes Requiring an Intermediate Boiling Point Window

Process chemists selecting a cyclohexenone ester intermediate for large-scale synthesis where purification is performed via fractional distillation will benefit from the 297.8 °C boiling point . This temperature is high enough to avoid co-distillation with common low-boiling solvents (e.g., ethyl acetate, bp 77 °C; toluene, bp 111 °C) yet low enough to avoid the thermal degradation risk associated with the 345.9 °C boiling point of the 6-pentyl analog .

Structure-Activity Relationship (SAR) Studies on 6-Alkyl Cyclohexenone Pharmacophores

For medicinal chemistry programs exploring the impact of 6-alkyl chain length on target binding, the 6-ethyl derivative provides a critical data point. Its intermediate physicochemical profile—density 1.021 g/cm³, flash point 127.2 °C, and LogP 2.111 —complements the parent and 6-pentyl analogs, enabling a comprehensive SAR dataset without the need for custom synthesis of this specific member.

Application
Selection Property
Validation Focus
6-Ethyl-3-methylcyclohex-2-enone synthesis
Pre-functionalized C6-ethyl group
Synthetic step economy and regiochemical purity
Agrochemical lead scaffold design
Moderate lipophilicity profile
Foliar uptake and phloem mobility evaluation
Distillation purification processes
Intermediate thermal volatility
Thermal stability and recovery under vacuum
6-Alkyl cyclohexenone SAR dataset
Differentiated physicochemical profile
Property-activity correlation analysis
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